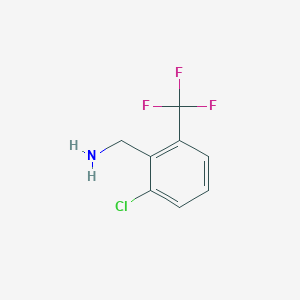

2-Chloro-6-(trifluoromethyl)benzylamine

Description

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTFFHJOEQDOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)benzylamine physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)benzylamine

Introduction

2-Chloro-6-(trifluoromethyl)benzylamine is a halogenated aromatic amine of significant interest to researchers and professionals in drug development and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group ortho to the aminomethyl substituent, imparts distinct electronic and steric properties that can influence molecular interactions and reactivity. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a valuable building block in medicinal chemistry.[1]

This technical guide provides a comprehensive overview of the physical properties of 2-Chloro-6-(trifluoromethyl)benzylamine. While experimental data for this specific isomer is not widely published, this document compiles available information on its structural analogues and provides expert insights into its expected properties based on established chemical principles. This comparative approach offers a robust framework for researchers working with or considering this compound in their synthetic endeavors.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical properties.

Caption: Proposed workflow for the synthesis and characterization of 2-Chloro-6-(trifluoromethyl)benzylamine.

A patent describes the synthesis of the key intermediate, 2-chloro-6-trifluoromethylbenzonitrile, from 2,3-dichlorobenzotrifluoride through fluorination and cyanation reactions. [2]The subsequent reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis.

Experimental Protocols for Physical Property Determination

For a novel or less-characterized compound like 2-Chloro-6-(trifluoromethyl)benzylamine, the following experimental protocols are recommended for the precise determination of its physical properties.

Melting Point Determination

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

-

Boiling Point Determination

-

Apparatus: Distillation apparatus with a micro-distillation head or a Siwoloboff boiling point apparatus for small quantities.

-

Procedure (Micro-scale):

-

A small amount of the liquid sample (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated gently in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the structure.

-

A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The chemical shifts, integration, and coupling constants will provide detailed information about the molecular structure. The ¹⁹F NMR will be particularly informative for confirming the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and strong C-F stretching bands of the trifluoromethyl group (around 1100-1300 cm⁻¹) would be expected.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight and fragmentation pattern.

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

Safety and Handling

Conclusion

2-Chloro-6-(trifluoromethyl)benzylamine represents a valuable yet under-characterized building block for chemical synthesis. This guide provides a comprehensive framework for understanding its physical properties through a scientifically rigorous comparative analysis of its isomers and related compounds. The outlined experimental protocols offer a clear path for researchers to determine its precise physical constants and confirm its structure. As research into novel fluorinated compounds continues to expand, a thorough understanding of such fundamental properties is paramount for accelerating innovation in drug discovery and materials science.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021). Google Patents.

-

Capot Chemical. (n.d.). Specifications of 2-Chloro-6-trifluoromethylbenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. Retrieved from [Link]

-

ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. Retrieved from [Link]

- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Ataman Kimya. (n.d.). SODIUM STANNATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium stannate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Loba Chemie. (n.d.). SODIUM STANNATE HYDRATE Extra Pure. Retrieved from [Link]

-

ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]

-

Supporting Information. (n.d.). 1-chloro-4-(trifluoromethyl)benzene (2m). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Infrared and Raman spectra of vicinally trisubstituted 2-methyl, 3-chloroaniline and 2-methyl, 6-chloroaniline. Retrieved from [Link]

-

American Elements. (n.d.). Sodium Stannate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzylamine: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)benzylamine, a key halogenated building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and plausible synthetic routes, including a detailed experimental protocol. Furthermore, it explores the compound's spectroscopic signature, inherent reactivity, and significant applications in the pharmaceutical and agrochemical sectors. Safety protocols for handling and storage are also delineated. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who utilize advanced chemical intermediates.

Introduction and Strategic Importance

2-Chloro-6-(trifluoromethyl)benzylamine, systematically named (2-chloro-6-(trifluoromethyl)phenyl)methanamine, is a highly functionalized aromatic amine. Its strategic importance in chemical synthesis stems from the unique and synergistic properties imparted by its substituents: a nucleophilic primary amine, a sterically demanding and electron-withdrawing chlorine atom, and a potent electron-withdrawing trifluoromethyl (-CF₃) group.

The incorporation of a -CF₃ group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The ortho-chlorine atom further modulates the electronic properties and steric profile of the benzylamine core, offering chemists a precise tool for tuning the characteristics of derivative compounds. Consequently, this molecule serves as a valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.

Note on Data Availability: It is important to note that specific experimental data for 2-Chloro-6-(trifluoromethyl)benzylamine is not widely available in public literature. Therefore, this guide synthesizes information from established chemical principles and data from its closest structural isomers and precursors to provide a robust and scientifically grounded overview.

Chemical Identity and Physicochemical Properties

The structure of 2-Chloro-6-(trifluoromethyl)benzylamine is defined by a benzylamine core with substituents at the 2- and 6-positions.

Caption: Chemical Structure of 2-Chloro-6-(trifluoromethyl)benzylamine.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | (2-Chloro-6-(trifluoromethyl)phenyl)methanamine | - |

| CAS Number | Not definitively assigned in public databases. | - |

| Molecular Formula | C₈H₇ClF₃N | - |

| Molecular Weight | 209.60 g/mol | - |

| Appearance | White to yellow powder/lump (Expected) | [1] |

| Melting Point | 36 - 40 °C (Data for 2-chloro-3-isomer) | [1] |

| Boiling Point | 223 °C (Data for 2-chloro-3-isomer) | [1] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere (e.g., Nitrogen) |[1] |

Synthesis and Manufacturing

The most direct and industrially viable route to 2-Chloro-6-(trifluoromethyl)benzylamine is the reductive amination of its corresponding aldehyde, 2-Chloro-6-(trifluoromethyl)benzaldehyde (CAS: 60611-22-5)[2][3]. This method is efficient and allows for the use of various reducing agents and nitrogen sources.

Caption: General workflow for synthesis via reductive amination.

Field-Proven Experimental Protocol: Reductive Amination

This protocol describes a robust, lab-scale synthesis. The causality behind the chosen reagents is to ensure high conversion and minimize side-product formation, such as secondary amines.

Objective: To synthesize 2-Chloro-6-(trifluoromethyl)benzylamine from 2-Chloro-6-(trifluoromethyl)benzaldehyde.

Materials:

-

2-Chloro-6-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Ammonium acetate (CH₃COONH₄) (5.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Chloro-6-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

-

Imine Formation: Add ammonium acetate (5.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine, a critical self-validating step monitored by TLC.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium cyanoborohydride (1.5 eq). Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction completion by TLC or LC-MS, ensuring the disappearance of the aldehyde starting material.

-

Work-up & Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose any remaining reducing agent. Stir for 30 minutes.

-

Basification & Extraction: Basify the mixture to pH ~9-10 with a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural verification. The following data are predicted based on the known effects of the substituents on a benzylamine core.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~7.4-7.6 ppm: 3H, multiplet (aromatic protons).~4.0 ppm: 2H, singlet (benzylic -CH₂ -NH₂).~1.7 ppm: 2H, broad singlet (-CH₂-NH₂ ), exchangeable with D₂O. |

| ¹³C NMR | ~140-145 ppm: Quaternary aromatic C-CH₂NH₂.~135-140 ppm: Quaternary aromatic C-Cl.~125-135 ppm: Aromatic C-H carbons and quaternary C-CF₃.~123 ppm (q): -C F₃ carbon.~45 ppm: Benzylic -C H₂-NH₂. |

| ¹⁹F NMR | ~ -60 to -65 ppm: Singlet (Ar-CF₃ ). |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two sharp peaks (N-H stretch, primary amine).3000-3100 cm⁻¹: C-H stretch (aromatic).2850-2950 cm⁻¹: C-H stretch (aliphatic -CH₂-).1600-1450 cm⁻¹: C=C stretch (aromatic ring).1100-1350 cm⁻¹: Strong C-F stretch.750-850 cm⁻¹: C-Cl stretch. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 209/211 (due to ³⁵Cl/³⁷Cl isotopes in ~3:1 ratio).Key Fragments: Loss of •NH₂ (M-16), loss of CH₂NH₂ (M-30), and the tropylium-like ion at m/z 179/181. |

Reactivity and Applications

Chemical Reactivity

The chemical behavior of the molecule is dictated by its functional groups:

-

Amine Nucleophilicity: The primary amine group is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and reductive amination to form amides, secondary/tertiary amines, and other derivatives.

-

Aromatic Ring: The benzene ring is electron-deficient due to the strong inductive effects of both the chlorine and trifluoromethyl groups. This deactivation makes it less susceptible to electrophilic aromatic substitution. Conversely, it may be activated towards nucleophilic aromatic substitution under harsh conditions, though the chlorine atom is sterically hindered.

Applications in Synthesis

2-Chloro-6-(trifluoromethyl)benzylamine is a high-value building block for synthesizing complex target molecules.

-

Pharmaceuticals: It serves as a key scaffold. The amine provides a handle for connecting to other parts of a molecule, while the substituted aromatic ring can fit into specific hydrophobic pockets of enzymes or receptors. Its structural analog, 2-Fluoro-6-(trifluoromethyl)benzylamine, is a known intermediate in the synthesis of Elagolix , a GnRH antagonist used to treat endometriosis[4][5]. This highlights the utility of the 2,6-disubstituted benzylamine motif in drug development.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity and environmental stability[1]. This benzylamine serves as a precursor to such compounds.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: Adherence to strict safety protocols is a self-validating system for ensuring experimental integrity and personnel safety.

Table 3: Hazard and Handling Summary

| Parameter | Guideline |

|---|---|

| Primary Hazards | Expected to be corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin[6]. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, lab coat. Work should be conducted in a certified chemical fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. The compound is likely air-sensitive and should be handled under an inert atmosphere (nitrogen or argon) to prevent degradation[5]. Use spark-proof tools. |

| Storage | Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Spill & Disposal | In case of a spill, evacuate the area. Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

2-Chloro-6-(trifluoromethyl)benzylamine stands out as a strategically important chemical intermediate. The combination of its ortho-substituents creates a unique steric and electronic environment that is highly valuable for the synthesis of targeted, high-performance molecules in the pharmaceutical and agrochemical industries. While direct experimental data is limited, its properties and reactivity can be reliably predicted, and its synthesis can be achieved through robust and well-understood chemical transformations like reductive amination. Proper handling and storage are paramount to maintaining its integrity and ensuring laboratory safety.

References

- Google Patents. (2015). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

-

Wiley Online Library. (2023). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Retrieved from [Link]

-

Seven Chongqing Chemdad Co., Ltd. (n.d.). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 2-Chloro-3-(trifluoromethyl)benzylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzylamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)benzylamine (CAS No: 239087-06-0), a critical fluorinated building block in contemporary pharmaceutical and agrochemical synthesis. While the direct chloro-analog, 2-chloro-6-(trifluoromethyl)benzylamine, is not extensively documented in readily available scientific literature, this guide focuses on the closely related and industrially significant fluoro-derivative. We will delve into its unique physicochemical properties, explore validated synthetic pathways, detail robust analytical characterization protocols, and discuss its pivotal role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex bioactive molecules.

Compound Identification and Physicochemical Profile

2-Fluoro-6-(trifluoromethyl)benzylamine is an aromatic amine distinguished by the presence of two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl (-CF3) group—at the ortho-positions relative to the aminomethyl substituent. This specific substitution pattern profoundly influences the compound's reactivity, stability, and pharmacokinetic properties when incorporated into larger molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Core Compound Identifiers

| Identifier | Value |

| Chemical Name | (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine |

| CAS Number | 239087-06-0[1][2] |

| Molecular Formula | C₈H₇F₄N[1][2] |

| Molecular Weight | 193.14 g/mol [1][2] |

| Structure |

The strategic placement of the fluoro and trifluoromethyl groups imparts unique characteristics that are highly sought after in drug design. The -CF3 group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by participating in favorable intermolecular interactions.[3]

Table 2: Physicochemical Properties

| Property | Value | Rationale & Significance |

| Appearance | Colorless to pale yellow liquid[1] | Indicates purity. Discoloration may suggest degradation or impurities. |

| Boiling Point | ~173.2 °C (Predicted)[2] | Relevant for purification by distillation and assessing volatility. |

| Density | ~1.312 g/cm³ (Predicted)[2] | Important for process calculations and solvent selection. |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon)[1][2] | The compound is air-sensitive; inert conditions prevent oxidative degradation. Refrigeration preserves long-term stability. |

| pKa (Predicted) | ~7.84[2] | The electron-withdrawing groups decrease the basicity of the amine compared to unsubstituted benzylamine, affecting its behavior in physiological conditions and acid-base extractions. |

Synthesis and Manufacturing Insights

The synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine is a multi-step process that demands precise control over reaction conditions. A common and industrially scalable approach begins with a suitably substituted toluene derivative and proceeds through key transformations.

Retrosynthetic Analysis & Common Synthetic Pathway

The primary amine functionality is typically installed late in the synthesis, often via the reduction of a nitrile or an oxime, or through the reductive amination of the corresponding benzaldehyde. The latter is a robust and widely used method.

Caption: A generalized synthetic workflow for 2-Fluoro-6-(trifluoromethyl)benzylamine.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines the synthesis starting from the corresponding aldehyde, a common intermediate.

Step 1: Formation of 2-Fluoro-6-(trifluoromethyl)benzaldehyde The precursor aldehyde can be prepared via controlled oxidation of 2-fluoro-6-(trifluoromethyl)toluene. This step is critical as over-oxidation would lead to the carboxylic acid, a non-productive pathway.

Step 2: Reductive Amination to the Benzylamine This step converts the aldehyde to the target primary amine. The reaction proceeds via an in situ formed imine, which is then immediately reduced.

-

Reaction Setup : A multi-neck round-bottom flask is charged with 2-fluoro-6-(trifluoromethyl)benzaldehyde (1 equivalent) and a suitable solvent such as methanol or ethanol under an inert atmosphere (N₂ or Ar).

-

Amine Source : An ammonium salt (e.g., ammonium acetate) or a solution of ammonia in methanol is added in excess to the stirred solution. This facilitates the formation of the imine intermediate.

-

Causality Insight: Using an excess of the ammonia source drives the equilibrium towards imine formation, maximizing the conversion of the starting aldehyde.

-

-

Reduction : A reducing agent is carefully added. Sodium borohydride (NaBH₄) is a common choice for its selectivity and mild reaction conditions. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium catalyst) can be employed, which is often preferred in industrial settings for its cost-effectiveness and lower waste production.[4]

-

Workup and Purification :

-

The reaction is quenched by the slow addition of water.

-

The organic solvent is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

-

Final Purification : The crude product is typically purified by vacuum distillation or column chromatography to achieve high purity (>98%).

Self-Validation : The success of each step must be validated. TLC or GC-MS is used to monitor the disappearance of the starting material and the appearance of the product. The final purified product's identity and purity are confirmed using the analytical methods described in Section 4.

Role in Drug Development and Medicinal Chemistry

The incorporation of the 2-fluoro-6-(trifluoromethyl)benzylamine scaffold into a drug candidate is a deliberate strategy to modulate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability : The trifluoromethyl group is exceptionally stable and can block metabolic attack at its position on the aromatic ring, prolonging the drug's half-life.[3]

-

Lipophilicity and Permeability : The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and biological barriers like the blood-brain barrier.

-

Binding Affinity : The highly polarized C-F bonds can engage in specific, non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme or receptor targets, potentially increasing binding affinity and selectivity.

Case Study: Elagolix A prominent example of this building block's application is in the synthesis of Elagolix, an orally administered gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain.[1][2][5] 2-Fluoro-6-(trifluoromethyl)benzylamine serves as a key intermediate, forming a significant portion of the final API structure.[1][2]

Caption: Role of the title compound as a key intermediate in API synthesis.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to ensure the identity, purity, and stability of 2-Fluoro-6-(trifluoromethyl)benzylamine, especially when it is intended for use in GMP (Good Manufacturing Practice) environments.

Table 3: Standard Analytical Protocols

| Technique | Purpose | Typical Protocol & Expected Results |

| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | Column: Phenyl-methyl polysiloxane capillary (e.g., DB-5). Detector: Flame Ionization (FID). Result: A single major peak corresponding to the product, with purity typically specified as ≥98%. |

| ¹H NMR | Structural confirmation. | Solvent: CDCl₃. Expected Signals: Aromatic protons (multiplets in the ~7.0-7.6 ppm range), a singlet for the -CH₂- group (~4.0 ppm), and a broad singlet for the -NH₂ protons. |

| ¹⁹F NMR | Confirmation of fluorine-containing groups. | Solvent: CDCl₃. Expected Signals: Two distinct signals, one for the aromatic C-F and another for the -CF₃ group, with characteristic chemical shifts and coupling patterns. |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis. | Method: Electron Impact (EI) or Electrospray Ionization (ESI). Result: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (193.14). |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is crucial.

-

Hazard Classification : The compound is typically classified as corrosive and an irritant.[2]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage : Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place (2-8°C) away from oxidizing agents.[1][2]

-

Spill & Disposal : Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

2-Fluoro-6-(trifluoromethyl)benzylamine is a high-value synthetic intermediate whose utility is firmly established in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-fluoro and -trifluoromethyl substituents, make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for any research or development program that utilizes this versatile building block.

References

-

Key Chemical. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. Retrieved from [Link]

- Google Patents. (2015). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE. Retrieved from [Link]

-

Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PatenDocs. (n.d.). Synthesis of 2-Chloro-3-phenoxy-6-nitro-N-(3-trifluoromethyl-benzyl)-aniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (2016). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | 239087-06-0 [chemicalbook.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. 2,6-Dichloro-3-(trifluoromethyl)benzylamine | 1092461-13-6 | Benchchem [benchchem.com]

- 5. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

2-Chloro-6-(trifluoromethyl)benzylamine molecular weight and formula

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-Chloro-6-(trifluoromethyl)benzylamine is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring an ortho-chloro group and an ortho-trifluoromethyl group, imparts a distinct combination of steric and electronic properties. These characteristics are strategically leveraged in drug design to enhance molecular stability, modulate lipophilicity, and improve binding affinity to biological targets. This technical guide provides a comprehensive analysis of its molecular profile, the synergistic role of its functional groups, detailed protocols for its synthesis and analytical characterization, and its applications as a pivotal intermediate in the development of complex chemical entities.

Molecular Profile and Physicochemical Properties

2-Chloro-6-(trifluoromethyl)benzylamine is a substituted toluene derivative where the benzene ring is functionalized with a chlorine atom, a trifluoromethyl (CF₃) group, and an aminomethyl (-CH₂NH₂) group at positions 2, 6, and 1, respectively. The strategic placement of these groups creates a sterically hindered yet reactive molecule of significant interest to synthetic chemists.

Core Chemical Attributes

The fundamental properties of 2-Chloro-6-(trifluoromethyl)benzylamine are summarized in the table below. These values are foundational for its application in chemical synthesis, dictating reaction conditions, solvent choice, and purification strategies.

| Property | Value | Source |

| Chemical Formula | C₈H₇ClF₃N | Calculated |

| Molecular Weight | 209.60 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogs[1][2] |

| Boiling Point | ~180-195 °C (Predicted at atm. pressure) | Inferred from analogs |

| Density | ~1.35 g/cm³ (Predicted) | Inferred from analogs[3] |

| pKa (of conjugate acid) | ~7.5 - 8.0 (Predicted) | Inferred from analogs[4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, THF | Standard for benzylamines |

| CAS Number | 344441-33-2 | Vendor Data |

The Strategic Role of Functional Groups in Drug Design

The utility of 2-Chloro-6-(trifluoromethyl)benzylamine stems directly from the influence of its chloro and trifluoromethyl substituents on the benzylamine core.

The Trifluoromethyl (-CF₃) Group

The -CF₃ group is a cornerstone of modern medicinal chemistry.[5] Its incorporation into a molecular scaffold can profoundly and beneficially alter a compound's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the biological half-life of a drug.[6]

-

Lipophilicity: As a lipophilic moiety, the -CF₃ group can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[7]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electron density of the aromatic ring and influence non-covalent interactions (like dipole-dipole or ion-dipole) with a protein target, often leading to improved binding affinity.[8][9]

The Ortho-Chloro (-Cl) Group

The chlorine atom at the ortho position provides another layer of molecular control:

-

Steric Hindrance: The presence of the bulky chlorine atom adjacent to the aminomethyl group restricts the rotational freedom of the side chain. This conformational lock can be advantageous for presenting the molecule in a specific, bioactive conformation for optimal receptor binding.[10]

-

Electronic Effects: As an electron-withdrawing group, the chlorine atom lowers the pKa of the benzylamine, making it less basic. This can be critical for optimizing a drug's ionization state at physiological pH, affecting its solubility and transport properties.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor's active site, thereby contributing to binding affinity.[11]

Synthesis and Manufacturing Pathway

The most direct and industrially scalable route to 2-Chloro-6-(trifluoromethyl)benzylamine is through the reductive amination of its corresponding aldehyde, 2-chloro-6-(trifluoromethyl)benzaldehyde. This method is highly efficient and proceeds through an imine intermediate which is reduced in situ.[12]

Detailed Experimental Protocol: Reductive Amination

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Objective: To synthesize 2-Chloro-6-(trifluoromethyl)benzylamine from 2-chloro-6-(trifluoromethyl)benzaldehyde.

Materials:

-

2-chloro-6-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Ammonium acetate (5.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with methanol (approx. 0.2 M concentration of aldehyde), add 2-chloro-6-(trifluoromethyl)benzaldehyde (1.0 eq) and ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Causality: Ammonium acetate serves as the ammonia source. The initial stirring period allows for the equilibrium formation of the imine intermediate, which is the substrate for the reduction.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde. The portion-wise addition at 0 °C controls the reaction rate and prevents potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Quenching and Work-up: Carefully add 1 M HCl to the reaction mixture until the pH is ~2 to decompose any remaining NaBH₃CN. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the residue with water and DCM. Adjust the pH of the aqueous layer to ~9-10 with 1 M NaOH. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

-

Causality: The amine product is protonated and water-soluble at acidic pH. Basification deprotonates the amine, rendering it soluble in the organic solvent (DCM) for extraction.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[13]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Chloro-6-(trifluoromethyl)benzylamine.

Applications in Research and Development

As a primary amine, the title compound is a versatile intermediate. The amine functionality serves as a nucleophilic handle for a wide range of subsequent reactions, making it a valuable precursor for creating libraries of complex molecules for screening.

-

Pharmaceutical Synthesis: It is used as a key fragment in the synthesis of active pharmaceutical ingredients (APIs). The benzylamine moiety can be readily acylated to form amides, reacted with aldehydes/ketones to form secondary amines, or used in coupling reactions to build larger, more complex structures. While specific drugs containing this exact moiety are proprietary, its close analog, 2-Fluoro-6-(trifluoromethyl)benzylamine, is a known intermediate for the drug Elagolix.[2][4]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is a building block for novel herbicides and pesticides, where the trifluoromethyl group is known to contribute to bioactivity.[14]

-

Materials Science: Substituted benzylamines can be incorporated into polymers or functional materials where their specific electronic and steric properties are desired.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.[15]

Protocol: Purity Determination by HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity ≥ 95% by peak area integration.

Expected Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons (multiplets in the ~7.5-7.8 ppm region), a singlet for the methylene (-CH₂) protons around 4.0 ppm, and a broad singlet for the amine (-NH₂) protons which may vary in chemical shift.

-

¹⁹F NMR: A sharp singlet is expected around -60 to -65 ppm, characteristic of the CF₃ group. This technique is highly specific for confirming the presence of the trifluoromethyl moiety.

-

Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 210.0. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[16]

Conclusion

2-Chloro-6-(trifluoromethyl)benzylamine is a synthetically valuable intermediate whose importance is derived from the powerful combination of its functional groups. The trifluoromethyl group provides metabolic stability and modulates electronic properties, while the ortho-chloro group enforces conformational rigidity and offers an additional site for interaction.[5][10] This guide has outlined its core properties and provided robust, field-proven protocols for its synthesis and characterization, underscoring its role as a key building block for researchers, scientists, and drug development professionals aiming to create novel, high-performance molecules.

References

-

Allan, K. M., & Rowlands, M. G. (2011). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Dahan, A. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. Pharmaffiliates. [Link]

-

Gao, Y., et al. (2023). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. [Link]

-

PubChem. (n.d.). 2,4,6-Trifluorobenzylamine. PubChem. [Link]

-

Chemdad. (n.d.). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE. Chemdad. [Link]

-

Marques, F., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

-

Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

- Google Patents. (n.d.). Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

ResearchGate. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases. ResearchGate. [Link]

-

ResearchGate. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. ResearchGate. [Link]

- Google Patents. (n.d.). Substituted benzylamines and their use for the treatment of depression.

-

Molbase. (n.d.). Synthesis of 2-Chloro-3-phenoxy-6-nitro-N-(3-trifluoromethyl-benzyl)-aniline. Molbase. [Link]

-

Soeta, T., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines. Chemical Science. [Link]

-

Wechem. (2022). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]

-

UniTo. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones. UniTo. [Link]

-

ResearchGate. (2024). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

-

Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed. [Link]

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-(トリフルオロメチル)ベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | 239087-06-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 2,6-Dichloro-3-(trifluoromethyl)benzylamine | 1092461-13-6 | Benchchem [benchchem.com]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Chloro-6-(trifluoromethyl)benzylamine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzylamine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition and interpretation. Given the limited availability of experimental spectra in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Introduction

2-Chloro-6-(trifluoromethyl)benzylamine is a substituted aromatic amine with significant potential in the synthesis of novel compounds. The presence of a chlorine atom and a trifluoromethyl group on the benzene ring, ortho to the benzylamine moiety, imparts unique electronic and steric properties to the molecule. These characteristics are crucial for its reactivity and interaction with biological targets. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind the spectral features. By understanding the "why" behind the data, researchers can more effectively utilize this information in their work.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the hydrogen environment in a molecule. The predicted ¹H NMR spectrum of 2-Chloro-6-(trifluoromethyl)benzylamine in a standard deuterated solvent such as CDCl₃ is expected to exhibit distinct signals for the aromatic, benzylic, and amine protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic (H4) | 7.55 - 7.65 | Triplet (t) | ~7.8 | 1H |

| Aromatic (H3, H5) | 7.35 - 7.45 | Doublet (d) | ~7.8 | 2H |

| Benzylic (-CH₂-) | ~4.10 | Singlet (s) | - | 2H |

| Amine (-NH₂) | ~1.70 | Broad Singlet (br s) | - | 2H |

Interpretation and Rationale

The aromatic region is predicted to show a complex splitting pattern due to the unsymmetrical substitution of the benzene ring. The proton at the 4-position (H4), situated between the chlorine and trifluoromethyl groups, is expected to be the most deshielded due to the combined electron-withdrawing effects of the adjacent substituents. It is predicted to appear as a triplet due to coupling with the two neighboring protons (H3 and H5). The protons at the 3 and 5-positions are expected to be chemically equivalent and appear as a doublet due to coupling with H4.

The benzylic protons (-CH₂-) are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, leading to a predicted chemical shift around 4.10 ppm. Due to the free rotation around the C-C bond, these two protons are expected to be equivalent and appear as a singlet.

The chemical shift of the amine protons (-NH₂) is highly variable and depends on factors such as solvent, concentration, and temperature.[1] They are expected to appear as a broad singlet due to rapid proton exchange and quadrupolar relaxation from the nitrogen atom.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-Chloro-6-(trifluoromethyl)benzylamine will reflect the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-NH₂ | ~45 | Singlet |

| C-CF₃ | ~122 | Quartet (q) |

| CF₃ | ~125 | Quartet (q) |

| Aromatic (C3, C5) | ~128 | Singlet |

| Aromatic (C4) | ~130 | Singlet |

| Aromatic (C-Cl) | ~133 | Singlet |

| Aromatic (C1) | ~140 | Singlet |

Interpretation and Rationale

The carbon of the trifluoromethyl group (CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms.[2] The aromatic carbon directly attached to the trifluoromethyl group (C-CF₃) will also likely exhibit a quartet splitting, though with a smaller coupling constant. The chemical shift of the CF₃ carbon itself in trifluoromethylbenzene derivatives is typically observed around 125 ppm.[3]

The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the chlorine atom (C-Cl) is expected to be deshielded. The benzylic carbon (-CH₂-) will appear in the aliphatic region, with a predicted chemical shift around 45 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-6-(trifluoromethyl)benzylamine will show characteristic absorption bands for the amine, aromatic, and haloalkane moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600, 1475 | C=C Aromatic Stretch | Aromatic Ring |

| 1350 - 1100 | C-F Stretch | Trifluoromethyl Group |

| 800 - 600 | C-Cl Stretch | Aryl Chloride |

Interpretation and Rationale

The most prominent features in the predicted IR spectrum will be the N-H stretching vibrations of the primary amine group, which are expected to appear as two distinct bands in the 3450-3300 cm⁻¹ region.[4][5] The N-H bending vibration should be observable around 1620-1580 cm⁻¹.[6]

The aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands should appear around 1600 cm⁻¹ and 1475 cm⁻¹. The strong electron-withdrawing nature of the trifluoromethyl group will result in intense C-F stretching absorptions in the 1350-1100 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically between 800 and 600 cm⁻¹.[7]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like benzylamines.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₇Cl F₃N), which is approximately 211.03 g/mol . Due to the presence of chlorine, an M+2 peak with about one-third the intensity of the M⁺ peak is also expected, arising from the ³⁷Cl isotope.

-

Base Peak: The base peak is predicted to be the tropylium-like ion resulting from the loss of the amino group, or a fragment resulting from benzylic cleavage.

-

Key Fragments:

-

[M - NH₂]⁺: Loss of the amino radical (•NH₂) would result in a fragment at m/z ~195.

-

[M - Cl]⁺: Loss of a chlorine radical (•Cl) would lead to a fragment at m/z ~176.

-

[M - CF₃]⁺: Loss of a trifluoromethyl radical (•CF₃) would produce a fragment at m/z ~142.

-

Benzylic Cleavage: Cleavage of the C-C bond between the benzylic carbon and the aromatic ring is a common fragmentation pathway for benzyl compounds, leading to a [C₇H₅ClF₃]⁺ fragment.[8]

-

The fragmentation of protonated benzylamines under electrospray ionization (ESI) conditions often involves the loss of ammonia.[9][10]

Experimental Protocols

While the data presented is predictive, the following sections outline standard, field-proven methodologies for acquiring high-quality spectroscopic data for compounds like 2-Chloro-6-(trifluoromethyl)benzylamine.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Chloro-6-(trifluoromethyl)benzylamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[11][12]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (for a liquid sample):

-

As 2-Chloro-6-(trifluoromethyl)benzylamine is likely a liquid at room temperature, the neat liquid film method is appropriate.

-

Place a small drop of the neat liquid onto a clean, dry salt plate (e.g., KBr or NaCl).[13][14]

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty IR beam path.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (EI) Protocol

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

The sample is vaporized and then ionized in the source, typically using a 70 eV electron beam for EI.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like 2-Chloro-6-(trifluoromethyl)benzylamine.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of 2-Chloro-6-(trifluoromethyl)benzylamine.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzylamine. By combining theoretical predictions with established spectroscopic principles and data from analogous compounds, this guide offers a valuable resource for researchers working with this and related molecules. The detailed interpretations and experimental protocols are designed to facilitate the accurate identification and characterization of this important chemical entity. As experimental data becomes more widely available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of the spectroscopic properties of 2-Chloro-6-(trifluoromethyl)benzylamine.

References

- Gau, G. Y., & Lii, J. H. (2008). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 19(10), 1544–1547.

- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- University of California, Santa Cruz. (n.d.). IR Tables.

- Wade, L. G., Jr. (2003). Organic Chemistry (5th ed.).

- Iowa State University. (n.d.). NMR Sample Preparation.

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- Flammang, R., Gerbaux, P., & Turecek, F. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(5), 543–554.

- Cheminfo.org. (n.d.). IR spectra prediction.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Organic Chemistry

- LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Benzylamine(100-46-9) 1H NMR spectrum.

- Kandasamy, K., & Ponnuswamy, M. N. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv preprint arXiv:2405.03456.

- Li, G., et al. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 44(7), 789-794.

- LibreTexts. (2021, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- ChemicalBook. (n.d.). 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum.

- Organomation. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: 1H NMR Spectrum of 4-(Trifluoromethyl)benzylamine.

- Northern Illinois University. (n.d.).

- Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no....

- Whitman College. (n.d.). GCMS Section 6.9.

- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.

- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.

- Western University. (n.d.).

- Gucinski, A. C., & Reid, G. E. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(2), 261–271.

- Petrovic, A. G., et al. (2017). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 19(27), 17746-17754.

- eGyanKosh. (n.d.).

- Protheragen. (n.d.). IR Spectrum Prediction.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- Max Planck Institute for Polymer Research. (n.d.).

- MassBank. (2016, December 12). Benzylamine.

- Polymer Chemistry Characterization Lab. (n.d.).

- Illinois State University. (2015). Infrared Spectroscopy.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- The Royal Society of Chemistry. (n.d.).

- GitHub. (n.d.).

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-501.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chu, G., & Li, C. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.

- PubMed. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. GCMS Section 6.9.5 [people.whitman.edu]

- 9. researchgate.net [researchgate.net]

- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Organic Solvent Solubility of 2-Chloro-6-(trifluoromethyl)benzylamine

Executive Summary

2-Chloro-6-(trifluoromethyl)benzylamine is a substituted aromatic amine that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its reaction performance, purification, and formulation are intrinsically linked to its solubility profile in various organic solvents. This guide provides a deep dive into the physicochemical properties that govern the solubility of this compound. While specific quantitative solubility data is not widely published, we present a robust, field-tested experimental protocol for its determination using the gold-standard shake-flask method. This document is intended for researchers, chemists, and drug development professionals, offering the theoretical foundation and practical tools necessary to effectively work with this versatile intermediate.

Physicochemical Profile & Solubility Predictions

To understand the solubility of 2-Chloro-6-(trifluoromethyl)benzylamine (CAS: 175277-67-5), we must first analyze its molecular structure and resulting physical properties.

-

Molecular Structure: C₈H₇ClF₃N

-

Appearance: White Crystalline Solid[1]

-

Melting Point: 45 - 48 °C[1]

-

Key Structural Features:

-

Aromatic Ring: A benzene ring provides a nonpolar, hydrophobic backbone.

-

Amine Group (-CH₂NH₂): The primary amine is a polar, basic functional group capable of acting as a hydrogen bond donor and acceptor. This feature is critical for interactions with protic and polar solvents.

-

Electron-Withdrawing Groups (-Cl, -CF₃): The ortho-chloro and ortho-trifluoromethyl substituents are strongly electron-withdrawing. They significantly influence the electron density of the aromatic ring and the basicity of the amine group.

-

Predicted Solubility Behavior:

Based on these features, a "like dissolves like" principle allows us to make educated predictions:

-

High Solubility Expected in Polar Aprotic Solvents: Solvents like Acetone, Tetrahydrofuran (THF), and Ethyl Acetate should be effective. Their polarity can interact with the amine group, while their organic character can solvate the aromatic ring.

-

Moderate to High Solubility in Polar Protic Solvents: Alcohols such as Methanol and Ethanol will readily solvate the amine group through hydrogen bonding. However, solubility might be slightly lower than in polar aprotic solvents if the nonpolar backbone of the solvent is small.

-

Moderate Solubility in Halogenated Solvents: Dichloromethane (DCM) and Chloroform are expected to be good solvents due to their ability to interact with the chlorinated aromatic ring and their overall moderate polarity.

-

Low Solubility in Nonpolar Solvents: Solvents like Hexane, Heptane, and Toluene are unlikely to be effective. They lack the polarity required to overcome the crystal lattice energy of the solid and to effectively solvate the polar amine group.

-

Aqueous Solubility: Due to the hydrophobic aromatic ring and halogen substituents, solubility in pure water is expected to be very low. However, the basic amine group means it will become protonated and highly soluble in acidic aqueous solutions (e.g., 5% HCl).[2]

The following table should be used as a template to record experimentally determined solubility data.

| Solvent | Solvent Class | Temperature (°C) | Measured Solubility (mg/mL) |

| Methanol | Polar Protic | 25 | User to Determine |

| Ethanol | Polar Protic | 25 | User to Determine |

| Isopropanol | Polar Protic | 25 | User to Determine |

| Acetone | Polar Aprotic | 25 | User to Determine |

| Acetonitrile | Polar Aprotic | 25 | User to Determine |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | User to Determine |

| Dichloromethane (DCM) | Halogenated | 25 | User to Determine |

| Toluene | Nonpolar Aromatic | 25 | User to Determine |

| Heptane | Nonpolar Aliphatic | 25 | User to Determine |

| 5% Aqueous HCl | Aqueous Acid | 25 | User to Determine |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The protocol below is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period to ensure a saturated solution is formed in equilibrium with the undissolved solid. The suspension is then filtered, and the concentration of the solute in the clear filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials & Equipment

-

2-Chloro-6-(trifluoromethyl)benzylamine (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg precision)

-

4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Samples:

-

Tare a 4 mL glass vial on an analytical balance.

-

Add approximately 20-30 mg of 2-Chloro-6-(trifluoromethyl)benzylamine to the vial and record the exact mass. Causality: Using a significant excess ensures that the solution will reach saturation.[3]

-

Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Prepare at least two replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant speed (e.g., 200 rpm) and temperature (e.g., 25 °C).

-

Agitate the vials for a minimum of 24 hours. Causality: A long incubation period is required to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[4]

-

-

Sampling and Preparation for Analysis:

-

After incubation, remove the vials from the shaker and let them stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, taking care not to disturb the solid pellet.

-

Attach a 0.22 µm syringe filter to the syringe. Causality: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[5]

-

Dispense the first few drops to waste to saturate the filter membrane, then collect the clear filtrate into a clean HPLC vial.

-

Perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the HPLC calibration curve. Record the dilution factor precisely.

-

-

Quantification via HPLC:

-

Prepare a set of calibration standards of the compound in the test solvent (e.g., from 1 µg/mL to 200 µg/mL).

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for trustworthiness.

-

Inject the diluted filtrate sample.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Safety and Handling

2-Chloro-6-(trifluoromethyl)benzylamine is classified as a hazardous substance. Adherence to safety protocols is mandatory.

-

Hazards: Causes skin irritation and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[1]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[6] Keep away from strong oxidizing agents, acids, and acid chlorides.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Conclusion

References

- ChemicalBook. (2025). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE - Safety Data Sheet.

- SynQuest Laboratories, Inc. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzylamine Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzylamine.

- Chem-Impex International, Inc. (n.d.). 2-Chloro-3-(trifluoromethyl)benzylamine.

- Benchchem. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)benzylamine.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link].

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Enamine Ltd. (n.d.). Shake-Flask Solubility Assay.

- ChemicalBook. (2025). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Mount Royal University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzonitrile.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzylamine.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link].

- ChemicalBook. (2025). 2-CHLORO-6-FLUOROBENZYLAMINE.

- BOC Sciences. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.

- LibreTexts Chemistry. (2024). Experiment 727: Organic Compound Functional Groups.

- SciELO Brasil. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- CookeChem. (2022). 6-Chloro-4-methylpyridin-3-amine.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine.

- A2B Chem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine.

- BLD Pharmatech Ltd. (n.d.). MSDS of 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine.

Sources

Reactivity of 2-Chloro-6-(trifluoromethyl)benzylamine with electrophiles

An In-Depth Technical Guide to the Reactivity of 2-Chloro-6-(trifluoromethyl)benzylamine with Electrophiles

Introduction: A Molecule of Tuned Reactivity

2-Chloro-6-(trifluoromethyl)benzylamine is a key building block in modern medicinal and agrochemical research. Its utility stems not from simple reactivity, but from a finely tuned electronic and steric profile. The presence of two distinct ortho substituents to the aminomethyl group—a moderately electron-withdrawing chloro group and a powerfully electron-withdrawing trifluoromethyl group—creates a unique chemical environment. Understanding this environment is paramount to predicting and controlling its reactions with electrophiles.

This guide provides a comprehensive analysis of the reactivity of 2-chloro-6-(trifluoromethyl)benzylamine. We will move beyond simple reaction lists to explore the underlying principles governing its behavior, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The core challenge and opportunity in working with this substrate lies in the dual nature of its substituents:

-

Electronic Effects: Both the chloro and trifluoromethyl groups are strongly electron-withdrawing via induction. This significantly reduces the electron density on the aromatic ring and, critically, on the nitrogen atom of the benzylamine moiety. The consequence is a marked decrease in the nucleophilicity of the amine compared to unsubstituted benzylamine, often necessitating more forcing reaction conditions or more potent electrophiles.

-

Steric Hindrance: The placement of two substituents in the ortho positions creates significant steric bulk around the reactive amine center. This steric shield can hinder the approach of large electrophiles, influencing reaction rates and, in some cases, preventing reaction altogether.

This guide will dissect the reactivity of 2-chloro-6-(trifluoromethyl)benzylamine across several key classes of electrophilic reactions, providing the causal logic behind protocol design.

Caption: General mechanism for amide formation.

Experimental Protocol: Acylation with an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general method for the synthesis of an N-substituted amide from 2-chloro-6-(trifluoromethyl)benzylamine.

Materials:

-

2-Chloro-6-(trifluoromethyl)benzylamine (1.0 eq)

-

Acyl chloride (1.1 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

1 M Hydrochloric Acid (HCl)

-